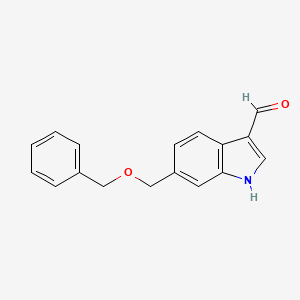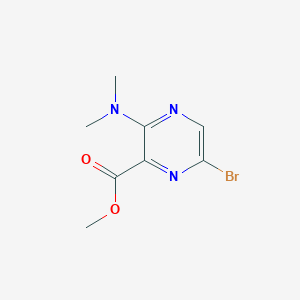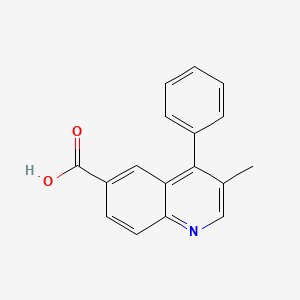
6-Benzyloxymethyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a benzyloxymethyl group at the 6-position and a carbaldehyde group at the 3-position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-benzyloxymethylindole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but optimized for yield and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyloxymethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Benzyloxymethyl-1H-indole-3-carboxylic acid.
Reduction: 6-Benzyloxymethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Benzyloxymethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the benzyloxymethyl group, making it less lipophilic and potentially less bioavailable.
6-Methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a benzyloxymethyl group, which may affect its reactivity and biological activity.
Uniqueness
6-Benzyloxymethyl-1H-indole-3-carbaldehyde is unique due to the presence of the benzyloxymethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
887575-94-2 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
6-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-10-15-9-18-17-8-14(6-7-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2 |
Clé InChI |
MFWKYGZJWHTLSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=CC3=C(C=C2)C(=CN3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)










